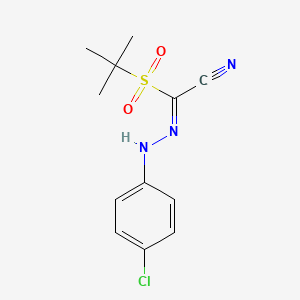
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is a complex organic compound characterized by its unique structural components. This compound contains a chlorophenyl group, a sulfonyl group, and a methanecarbohydrazonoyl cyanide moiety, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of the chlorophenyl derivative. This is followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the formation of the methanecarbohydrazonoyl cyanide moiety, which can be achieved through a series of nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural components make it suitable for investigating the effects of sulfonyl and cyanide groups on biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The cyanide group may also play a role in inhibiting enzyme activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime: This compound shares the chlorophenyl group but differs in the presence of a furan ring and an oxime group.
Phenolic Compounds: These compounds contain a phenol moiety and exhibit various biological activities, such as antimicrobial and antioxidant properties.
Uniqueness
(E)-N-(4-chlorophenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoyl cyanide is unique due to its combination of a chlorophenyl group, a sulfonyl group, and a methanecarbohydrazonoyl cyanide moiety
Properties
Molecular Formula |
C12H14ClN3O2S |
|---|---|
Molecular Weight |
299.78 g/mol |
IUPAC Name |
(1Z)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11- |
InChI Key |
VLCPUAZUQXIQNA-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C#N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


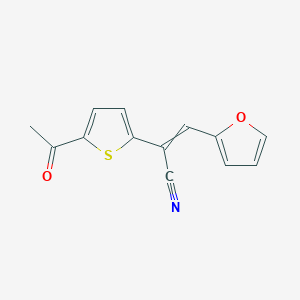
![N-{[(2-nitrophenyl)methylidene]amino}guanidine](/img/structure/B11726596.png)
![3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B11726618.png)
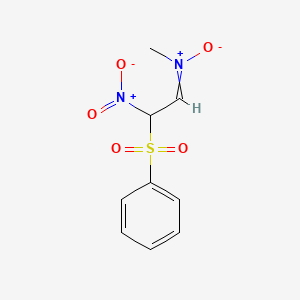
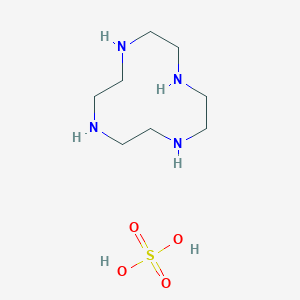
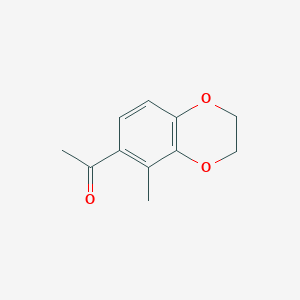
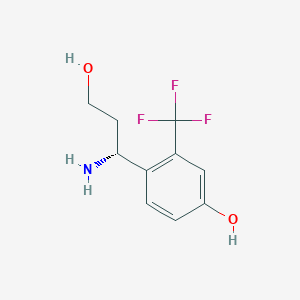
![N'-[(1Z)-ethylidene]-N-methylformohydrazide](/img/structure/B11726645.png)
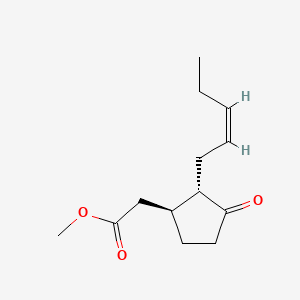
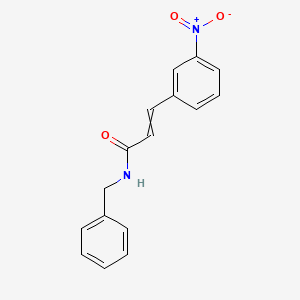

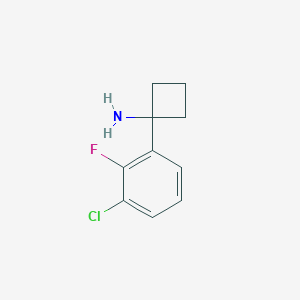
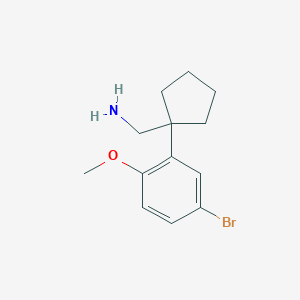
![(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11726693.png)
